molecular formula C11H17N B14353861 N,4-Dimethyl-N-(propan-2-yl)aniline CAS No. 91339-17-2

N,4-Dimethyl-N-(propan-2-yl)aniline

Cat. No.: B14353861
CAS No.: 91339-17-2
M. Wt: 163.26 g/mol
InChI Key: VZOMRHWKNJUUSE-UHFFFAOYSA-N
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Description

N,4-Dimethyl-N-(propan-2-yl)aniline is a tertiary aromatic amine with a methyl group at the para position of the benzene ring and two substituents on the nitrogen atom: a methyl group and an isopropyl group. Its molecular formula is C₁₂H₁₉N, and its molecular weight is approximately 177.29 g/mol (calculated from related compounds in and ). This compound is structurally distinct due to the combination of electron-donating methyl groups (on the benzene and nitrogen) and the bulky isopropyl substituent, which influences its steric and electronic properties.

Properties

CAS No.

91339-17-2

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

N,4-dimethyl-N-propan-2-ylaniline

InChI

InChI=1S/C11H17N/c1-9(2)12(4)11-7-5-10(3)6-8-11/h5-9H,1-4H3

InChI Key

VZOMRHWKNJUUSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(C)C

Origin of Product

United States

Preparation Methods

Stepwise Alkylation Mechanism

In the first step, 4-methylaniline undergoes methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. This yields N-methyl-4-methylaniline, a secondary amine. Subsequent alkylation with isopropyl bromide under similar conditions introduces the isopropyl group, forming the tertiary amine.

Reaction Conditions :

  • Solvent : Acetone or ethanol
  • Temperature : 60–80°C
  • Base : Potassium carbonate (1.2–2.0 equivalents)
  • Time : 8–12 hours per step

Yield :

Step Yield (%) Purity (%)
1 85–90 ≥95
2 75–80 ≥90

The steric hindrance introduced by the first alkylation (methyl group) reduces the efficiency of the second alkylation (isopropyl group), necessitating prolonged reaction times.

Reductive Amination

Reductive amination offers an alternative route, particularly useful for avoiding over-alkylation. This method involves the condensation of 4-methylaniline with acetone (for the isopropyl group) and formaldehyde (for the methyl group) under reducing conditions.

Catalytic Hydrogenation

A platinum-carbon catalyst (Pt/C) in the presence of hydrogen gas facilitates the reductive amination process. The reaction occurs in a buffered phosphoric acid system to stabilize intermediates and prevent side reactions.

Optimized Parameters :

  • Catalyst Loading : 5 wt% Pt/C
  • Pressure : 0.1–0.5 MPa H₂
  • Temperature : 40–55°C
  • Time : 6–8 hours

Yield : 92–95% with ≥99% conversion of 4-methylaniline.

Continuous Flow Synthesis

Industrial-scale production often employs continuous flow reactors to enhance efficiency and control. This method leverages precise temperature and pressure regulation to improve reaction kinetics and product purity.

Microreactor Design

A tubular microreactor with integrated heating zones enables rapid mixing of 4-methylaniline, methylating agents, and isopropyl halides. Key advantages include:

  • Residence Time : 10–15 minutes
  • Throughput : 50–100 g/h
  • Purity : ≥98%

Comparative studies show a 20% increase in yield compared to batch processes.

Mechanistic Considerations

Steric and Electronic Effects

The electron-donating methyl group at the para position activates the benzene ring toward electrophilic substitution but deactivates the nitrogen toward alkylation. This dichotomy necessitates careful optimization of reaction conditions to balance reactivity and selectivity.

Side Reactions

Common side reactions include:

  • Quaternary Ammonium Salt Formation : Over-alkylation due to excess alkylating agent.
  • Oxidation : Degradation of the amine under oxidative conditions, mitigated by inert atmospheres.

Industrial Applications and Scalability

The scalability of this compound synthesis is critical for its use in herbicide production (e.g., pendimethalin precursors). Industrial protocols prioritize:

  • Cost-Efficiency : Use of low-cost catalysts (e.g., Pt/C) and recyclable solvents.
  • Environmental Impact : Reduction of wastewater via solvent recovery systems.

Emerging Methodologies

Photocatalytic Alkylation

Recent advances in photocatalysis demonstrate potential for milder conditions. For example, visible-light-driven alkylation using organic photocatalysts (e.g., eosin Y) achieves 80–85% yield at room temperature.

Biocatalytic Approaches

Enzymatic N-alkylation using transaminases or imine reductases is under investigation, though yields remain modest (50–60%).

Chemical Reactions Analysis

Types of Reactions

N,4-Dimethyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

N,4-Dimethyl-N-(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,4-Dimethyl-N-(propan-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Nitrogen and Benzene Ring

N,N-Diisopropylaniline (CAS 4107-98-6)
  • Molecular Weight : 177.29 g/mol .
  • Key Differences : The absence of a para-methyl group reduces electron density on the benzene ring compared to the target compound. The increased steric bulk from two isopropyl groups may hinder reactivity in substitution reactions.
4-(Morpholin-4-yl)-N-(propan-2-yl)aniline
  • Molecular Weight : 220.31 g/mol .
  • Key Differences: The morpholine group introduces polarity and hydrogen-bonding capability, enhancing solubility in polar solvents. This contrasts with the target compound’s nonpolar isopropyl and methyl groups.
3,4-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline
  • Structure : Schiff base (imine) with pyrrole and 3,4-dimethylbenzene groups.
  • Key Features : Dihedral angles between pyrrole and benzene rings are 75.65°–86.56° , influencing molecular packing via N–H···N hydrogen bonds and C–H···π interactions .

Structural and Physical Properties

Compound Substituents (N) Benzene Substituents Molecular Weight (g/mol) Key Physical/Chemical Traits
N,4-Dimethyl-N-(propan-2-yl)aniline Methyl, Isopropyl 4-Methyl ~177.29 Tertiary amine; moderate steric hindrance
N,N-Diisopropylaniline Two Isopropyl None 177.29 High steric hindrance; lower polarity
4-(Morpholin-4-yl)-N-(propan-2-yl)aniline Morpholine, Isopropyl None 220.31 Polar; hydrogen-bonding capability
3,4-Dimethyl-N-(Schiff base)aniline Schiff base 3,4-Dimethyl Varies Planar imine; dihedral angle ~75–86°
Key Observations :
  • Steric Effects : Bulky substituents (e.g., isopropyl in the target compound vs. morpholine in ) reduce reactivity in electrophilic substitution reactions.
  • Electronic Effects : Methyl groups on the benzene ring (para position) increase electron density, making the target compound more reactive toward electrophiles compared to unsubstituted analogs like N,N-diisopropylaniline .
  • Crystallography: Schiff base derivatives () exhibit planar geometries and hydrogen-bonded dimers, whereas the target compound’s tertiary amine structure likely adopts a nonplanar conformation with weaker intermolecular interactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N,4-Dimethyl-N-(propan-2-yl)aniline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of N-alkylated anilines typically involves nucleophilic substitution or reductive alkylation. For example, details the use of nitroso intermediates in synthesizing substituted anilines, where alkylation with isopropyl groups can be achieved via Buchwald-Hartwig coupling or Ullmann-type reactions under palladium catalysis. Optimization includes controlling temperature (80–120°C), solvent polarity (e.g., toluene or DMF), and stoichiometry of alkylating agents (e.g., 2-bromopropane) to minimize byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves yield (typically 60–85%) .
Key Parameters Optimal Range
Reaction Temperature80–120°C
SolventToluene/DMF
CatalystPd(OAc)₂ or CuI
Purification MethodColumn Chromatography

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should be prioritized?

  • Methodological Answer :

  • ¹H NMR : Focus on the aromatic proton signals (δ 6.5–7.5 ppm for para-substituted benzene) and the isopropyl group (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for N–CH). Splitting patterns confirm substitution (e.g., para-methyl groups simplify aromatic multiplicity) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 192.15 for C₁₁H₁₇N) with <2 ppm error .
  • FTIR : N–H stretching (3300–3500 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) confirm amine functionality.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation ( notes respiratory risks for similar anilines) .
  • PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact ( reports irritation hazards) .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl and methyl substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The isopropyl group introduces steric hindrance, slowing electrophilic aromatic substitution at the para position. Computational studies (DFT) can model charge distribution, showing electron donation from the methyl group enhancing nucleophilicity. Kinetic experiments (e.g., competition with nitro-substituted analogs) quantify reactivity differences. demonstrates fluorine substituents altering reaction pathways, suggesting similar methods for comparing substituent effects .
Substituent Steric Effect Electronic Effect
IsopropylHighWeakly donating
MethylLowElectron-donating

Q. What strategies resolve contradictions in crystallographic data (e.g., bond lengths) when refining structures using SHELXL or ORTEP-3?

  • Methodological Answer :

  • Data Validation : Compare multiple datasets (e.g., twinned vs. untwinned crystals) and apply restraints for thermal parameters in SHELXL .
  • Software Tools : Use ORTEP-3’s GUI to visualize outliers in bond angles/lengths. Adjust weighting schemes (e.g., wR₂) to prioritize high-resolution reflections .
  • Cross-Validation : Validate against DFT-optimized geometries (RMSD <0.01 Å for non-H atoms) .

Q. How can computational methods predict the biological interactions of this compound, and what experimental validation is required?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding with targets (e.g., monoamine oxidases). Prioritize poses with ΔG < −6 kcal/mol .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability (RMSD <2.5 Å).
  • Validation : Compare with in vitro enzyme inhibition assays (IC₅₀) and radiolabeling (e.g., ¹⁸F analogs in ) .

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